NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist
NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NF157, a potent and selective antagonist for the P2Y11 receptor. P2Y11 is a unique G-protein-coupled purinergic receptor, as it couples to both stimulatory (Gs) and quinone-sensitive (Gq) G-proteins, leading to the activation of both adenylyl cyclase and phospholipase C signaling pathways. This dual functionality makes P2Y11 a significant target in immunology and pharmacology. NF157, a suramin derivative, has emerged as a critical tool for elucidating the physiological and pathological roles of the P2Y11 receptor.
Pharmacological Profile of NF157
NF157 is distinguished by its nanomolar potency at the human P2Y11 receptor and its selectivity over other P2Y and P2X receptor subtypes.[1][2][3] Its development was a significant step forward from less selective purinergic antagonists like suramin.[4]
The following tables summarize the quantitative data regarding the inhibitory activity of NF157 on various purinergic receptors.
Table 1: Inhibitory Potency of NF157 at P2Y Receptors
| Receptor Subtype | IC50 | Ki | pKi | Reference |
| P2Y11 | 463 nM | 44.3 nM | 7.35 | [1][2][5] |
| P2Y1 | 1811 µM | 187 µM | - | [1][2][5] |
| P2Y2 | 170 µM | 28.9 µM | - | [1][2][5] |
Table 2: Selectivity Profile of NF157 across P2Y and P2X Receptors
| Receptor Subtype | Selectivity (x-fold over P2Y11) | Reference |
| P2Y1 | >650 | [1][2][3] |
| P2Y2 | >650 | [1][2][3] |
| P2X1 | No selectivity | [1][2][6] |
| P2X2 | 3 | [1][2][3] |
| P2X3 | 8 | [1][2][3] |
| P2X4 | >22 | [1][2][3] |
| P2X7 | >67 | [1][2][3] |
Note: The selectivity is calculated based on the ratio of Ki or IC50 values.
Mechanism of Action and Signaling Pathways
The P2Y11 receptor is endogenously activated by ATP, leading to the stimulation of two primary signaling cascades.[3][4] NF157 acts as a competitive antagonist, blocking these downstream effects.[4]
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Gq-PLC-IP3-Ca2+ Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).
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Gs-AC-cAMP Pathway: Activation of Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6] This pathway is a distinguishing feature of the P2Y11 receptor among the P2Y family.[6]
NF157's antagonism of these pathways has been shown to modulate various cellular responses, particularly in immune cells. For instance, NF157 can suppress the activation of macrophages and the release of pro-inflammatory cytokines.[7][8] It has also been shown to mitigate oxidized LDL-induced endothelial inflammation by inhibiting the p38 MAPK and NF-κB signaling pathways.[9]
Caption: P2Y11 receptor signaling pathways and the inhibitory action of NF157.
Caption: NF157's role in mitigating inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y11 antagonism. The following protocols are based on standard assays used in the pharmacological characterization of NF157.
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Cell Lines: Human 1321N1 astrocytoma cells, which lack endogenous P2Y receptors, are commonly used for studying Gq-coupled signaling (IP3 accumulation).[4][6] Chinese Hamster Ovary (CHO-K1) cells are often used for Gs-coupled signaling (cAMP assays) after stable transfection.[4] Human monocytic THP-1 cells are used to study effects on immune responses.[7][8]
-
Transfection: For non-endogenously expressing cells, stable transfection with a vector containing the human P2Y11 receptor cDNA is performed. Selection is typically achieved using an appropriate antibiotic resistance marker.
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Seeding: Plate transfected 1321N1 cells in multi-well plates and grow to near confluence.
-
Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.
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Pre-incubation: Wash cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist (NF157) at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulation: Add the agonist (e.g., ATP or ATPγS) at a specific concentration (e.g., EC50) and incubate for a defined period (e.g., 30 seconds).[4]
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.[4]
-
Separation and Quantification: Neutralize the extracts. Separate the resulting [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.[4] Quantify radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value.
This assay measures the production of cyclic AMP, the second messenger of the Gs pathway.
-
Cell Seeding: Plate transfected CHO-K1 or other suitable cells in multi-well plates.
-
Pre-incubation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation. Incubate with various concentrations of NF157.
-
Stimulation: Add the P2Y11 agonist (e.g., ATP) and incubate for a specified time (e.g., 10 minutes).[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Calculate the inhibition of agonist-induced cAMP production at each NF157 concentration to determine the IC50.
Caption: General experimental workflow for evaluating P2Y11 antagonist activity.
Conclusion
NF157 is a valuable pharmacological tool for investigating the complex roles of the P2Y11 receptor. With its nanomolar potency and considerable selectivity, it allows for the targeted inhibition of P2Y11-mediated signaling.[1][2] This has enabled researchers to probe the receptor's function in immune regulation, inflammation, and cellular metabolism.[7][9][10] While its lack of selectivity against the P2X1 receptor necessitates careful experimental design and data interpretation, NF157 remains a cornerstone antagonist in the study of purinergic signaling.[6] The detailed protocols and data presented in this guide are intended to support researchers in leveraging this important compound for future discoveries in drug development and fundamental science.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
